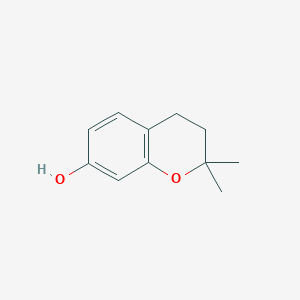

2,2-Dimethylchroman-7-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZKBTFRXIAYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452955 | |

| Record name | 2,2-dimethylchroman-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31005-72-8 | |

| Record name | 2,2-dimethylchroman-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylchroman-7-ol: Core Properties and Scientific Applications

Introduction

2,2-Dimethylchroman-7-ol, a heterocyclic compound belonging to the chroman family, has emerged as a molecule of significant interest within the scientific community. Its unique structural scaffold, featuring a chroman ring system with gem-dimethyl substitution at the C2 position and a hydroxyl group at the C7 position, imparts a range of intriguing physicochemical and biological properties. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis methodologies, spectroscopic characterization, and known biological activities, offering field-proven insights and detailed protocols to facilitate further research and application.

Physicochemical Properties

The foundational characteristics of a compound are critical for its application in experimental settings. While some experimental data for this compound are not extensively reported in public literature, we can compile its known and predicted properties.[1]

| Property | Value / Description | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | Not extensively documented. As a solid at room temperature, it is expected to have a defined melting point. | [1] |

| Boiling Point | Not extensively documented. | [1] |

| Solubility | Limited specific data available. Its structure suggests moderate polarity due to the hydroxyl group, likely soluble in polar organic solvents. General handling protocols suggest warming to 37°C and sonication to aid dissolution.[1] | [1] |

| logP (calculated) | 2.49580 | [1] |

Synthesis of this compound

The synthesis of the 2,2-dimethylchroman scaffold is a key step in accessing this class of compounds. Several synthetic strategies have been developed, often starting from phenolic precursors.

Conceptual Workflow for Synthesis

Sources

An In-depth Technical Guide to 2,2-Dimethylchroman-7-ol: Chemical Structure and Synthesis

This guide provides a comprehensive technical overview of 2,2-Dimethylchroman-7-ol, a significant heterocyclic compound with growing interest in various scientific fields. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural intricacies, characteristic properties, and detailed synthetic methodologies. The content herein is curated to blend theoretical knowledge with practical, field-proven insights, ensuring a robust and reliable resource.

Introduction: The Significance of the Chroman Scaffold

The chroman framework, a bicyclic system featuring a benzene ring fused to a dihydropyran ring, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties and the relative ease of functionalization make it a valuable building block for the synthesis of novel therapeutic agents.[1] this compound, a derivative of this core structure, has garnered attention for its potential biological activities, including antioxidant and antimicrobial properties, making it a person of interest for applications in pharmaceuticals and cosmetics.[1]

Elucidation of the Chemical Structure

This compound is characterized by a chroman core with two methyl groups at the C2 position and a hydroxyl group at the C7 position.[1] This substitution pattern distinguishes it from other positional isomers and is crucial for its chemical reactivity and biological function.[1]

Molecular Identity and Representation

The fundamental structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₁₁H₁₄O₂[1] |

| Molecular Weight | 178.23 g/mol [1] |

| IUPAC Name | 2,2-dimethyl-3,4-dihydrochromen-7-ol[1] |

| CAS Number | 31005-72-8[1] |

| Canonical SMILES | CC1(CCC2=C(O1)C=C(C=C2)O)C[1] |

| InChI | InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3[1] |

| InChI Key | XKZKBTFRXIAYBM-UHFFFAOYSA-N[1] |

The molecule lacks stereogenic centers, and therefore, does not exhibit optical isomerism.[1] However, the dihydropyran ring's flexibility allows for conformational isomers.[1]

Spectroscopic Profile

The structural integrity of this compound is confirmed through various spectroscopic techniques, each providing a unique fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum typically shows characteristic signals for the gem-dimethyl groups at the C2 position around δ 1.40-1.50 ppm.[1] The methylene protons at C3 and C4 exhibit signals around δ 2.70 ppm for the C4 protons, which are deshielded by the adjacent aromatic ring and oxygen atom.[1]

-

¹³C NMR : The carbon spectrum provides further confirmation of the structure, with distinct signals for the quaternary C2 carbon, the methylene carbons at C3 and C4, and the aromatic carbons.[1]

-

-

Infrared (IR) Spectroscopy : The IR spectrum displays a characteristic absorption band for the phenolic hydroxyl group (O-H stretch) around 3535 cm⁻¹.[1] Aromatic C-C stretching vibrations are observed in the 1400-1600 cm⁻¹ region, while the saturated heterocyclic ring contributes to signals in the fingerprint region below 1500 cm⁻¹.[1]

-

Mass Spectrometry (MS) : Mass spectral analysis reveals a molecular ion peak at a mass-to-charge ratio (m/z) of 178, corresponding to the molecular weight of the compound.[1] Fragmentation patterns often show the loss of a methyl radical and retro-Diels-Alder fragmentation of the dihydropyran ring.[1]

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on factors such as the availability of starting materials, desired yield, scalability, and environmental considerations.

Friedel-Crafts Based Approaches from Phenolic Precursors

A common and versatile method for constructing the chroman ring system involves the Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution.[2][3] This strategy typically involves the reaction of a phenolic precursor, such as hydroquinone or resorcinol, with a suitable alkylating or acylating agent.

One of the most direct conceptual routes involves the reaction of hydroquinone with isoprene or a related C5 synthon in the presence of a Lewis or Brønsted acid catalyst. The causality behind this choice lies in the electron-rich nature of the hydroquinone ring, which is susceptible to electrophilic attack by the carbocation generated from isoprene.

Caption: Friedel-Crafts alkylation of hydroquinone followed by cyclization.

Experimental Protocol: Acid-Catalyzed Condensation of Hydroquinone and Isoprene

-

Reaction Setup : To a solution of hydroquinone in a suitable inert solvent (e.g., toluene or dichloromethane), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a Lewis acid like BF₃·OEt₂.

-

Reagent Addition : Slowly add isoprene to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature, to manage the exothermic nature of the reaction.

-

Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Purify the crude product by column chromatography on silica gel to obtain pure this compound.

The choice of an acid catalyst is critical; stronger acids can lead to polymerization of isoprene, while milder acids may result in slow reaction rates. The solvent also plays a role in stabilizing the intermediates and influencing the reaction outcome.

Multi-Step Synthesis from Substituted Phenols

An alternative and often more controlled approach involves a multi-step sequence, which allows for the introduction of desired functionalities with greater precision.

This pathway demonstrates a strategic use of protecting groups and a Claisen rearrangement to construct the chroman ring.

Caption: Multi-step synthesis involving a Claisen rearrangement.

Experimental Protocol: Claisen Rearrangement Route

-

O-Allylation : React 4-methoxyphenol with allyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF to form the corresponding allyl ether.

-

Claisen Rearrangement : Heat the allyl ether to induce a[4][4]-sigmatropic rearrangement, which positions the allyl group onto the aromatic ring ortho to the hydroxyl group.

-

Demethylation : Cleave the methyl ether using a suitable demethylating agent (e.g., BBr₃ or HBr) to yield the dihydroxy intermediate.

-

Cyclization : React the dihydroxy intermediate with acetone in the presence of an acid catalyst to form the 2,2-dimethyl-substituted dihydropyran ring, yielding this compound.

This method offers excellent control over the regioselectivity of the final product. The Claisen rearrangement is a thermally induced, intramolecular process, which ensures the specific placement of the allyl group.

One-Pot and Microwave-Assisted Syntheses

Modern synthetic chemistry emphasizes efficiency and sustainability. One-pot reactions and microwave-assisted synthesis are powerful tools that align with these principles.[1]

This approach involves the simultaneous reaction of an aromatic aldehyde, a phenol, and another reagent in a single reaction vessel, offering a highly convergent and atom-economical route.[1] While a specific protocol for this compound via this method is less commonly detailed, the general principle can be adapted.

Microwave irradiation can significantly accelerate reaction rates and improve yields compared to conventional heating methods.[1] This is due to the efficient and uniform heating of the reaction mixture. The synthesis of various chroman derivatives has been successfully achieved using microwave assistance, often in solvent-free conditions or with high-boiling point solvents.[5]

Comparative Summary of Synthetic Protocols

| Parameter | Friedel-Crafts Route | Multi-Step Synthesis | Microwave-Assisted Route |

| Starting Materials | Hydroquinone, Isoprene | 4-Methoxyphenol, Allyl Bromide | Phenolic precursors |

| Number of Steps | 1-2 | 3-4 | 1 |

| Key Reactions | Electrophilic Aromatic Substitution | O-Allylation, Claisen Rearrangement | Varies |

| Typical Yields | Moderate to Good | Good to High | Often High |

| Scalability | Can be challenging | Good | Moderate |

| Advantages | Direct, fewer steps | High control, good yields | Rapid, efficient |

| Disadvantages | Potential for side reactions | Longer overall sequence | Requires specialized equipment |

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the phenolic hydroxyl group and the electron-rich aromatic ring.

-

Reactions of the Hydroxyl Group : The hydroxyl group can undergo typical phenolic reactions such as esterification and etherification.[1] It can also be oxidized to form quinone-type structures under appropriate conditions.[1]

-

Electrophilic Aromatic Substitution : The aromatic ring can undergo further electrophilic substitution reactions, with the hydroxyl and ether oxygen directing incoming electrophiles to the ortho and para positions.

The inherent antioxidant properties of the phenolic moiety, combined with the chroman scaffold, make this compound and its derivatives promising candidates for:

-

Pharmaceuticals : As a scaffold for the development of new drugs with antioxidant, antimicrobial, and potentially anticancer activities.[1]

-

Cosmetics : In skincare formulations to protect against oxidative stress.[1]

-

Agriculture : As potential antimicrobial agents or natural pesticides.[1]

Conclusion

This compound is a molecule of significant interest, underpinned by its versatile synthesis and promising biological activities. The synthetic routes outlined in this guide, from classic Friedel-Crafts reactions to modern microwave-assisted methods, provide a robust toolkit for researchers. The choice of a particular synthetic strategy will be guided by the specific requirements of the research or development program. A thorough understanding of the structure, properties, and synthesis of this compound is crucial for unlocking its full potential in various scientific and industrial applications.

References

-

ResearchGate. (n.d.). Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and.... Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Retrieved from [Link]

-

MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

Sources

- 1. Buy this compound | 31005-72-8 [smolecule.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-(1-Methoxyethyl)-2,2-dimethylchromen-7-ol | C14H18O3 | CID 188665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

What is 2,2-Dimethylchroman-7-ol?

An In-depth Technical Guide to 2,2-Dimethylchroman-7-ol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 31005-72-8), a heterocyclic compound belonging to the chroman class of molecules. The chroman scaffold is a core structural feature of tocopherols (Vitamin E), conferring significant antioxidant properties. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical and physical properties, outlining a robust synthetic pathway, and exploring its biological activities and mechanism of action. While this compound itself is not extensively documented in peer-reviewed literature, this guide synthesizes information from related derivatives and established chemical principles to provide a foundational understanding and a framework for future research. Key knowledge gaps, particularly in pharmacokinetics and toxicology, are identified as critical areas for further investigation.

Introduction

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a privileged scaffold in medicinal chemistry and natural products. Its most notable natural occurrence is in the tocopherols and tocotrienols, which constitute the Vitamin E family. The biological activity of these molecules is largely attributed to the hydroxyl-substituted benzene ring, which acts as a potent radical scavenger. This compound is a structural analog of the core of these natural antioxidants, featuring the key phenolic hydroxyl group at the 7-position and the gem-dimethyl substitution at the 2-position of the pyran ring. This structure makes it a valuable molecule for investigating the fundamental principles of antioxidant activity and a potential building block for the synthesis of more complex, biologically active molecules. This guide will provide the foundational chemical, synthetic, and biological context necessary for its application in research and development.

Chemical and Physical Properties

This compound is a phenolic chroman derivative.[1] Its key identifying information and physicochemical properties are summarized in the table below. The compound typically presents as a white to off-white powder and, due to its phenolic nature, is expected to have moderate polarity and lipophilicity, as suggested by its calculated LogP value.[1]

| Property | Value | Source |

| IUPAC Name | 2,2-dimethyl-3,4-dihydro-2H-chromen-7-ol | [1] |

| CAS Number | 31005-72-8 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Exact Mass | 178.0994 Da | [1] |

| Physical State | White to off-white powder | [1] |

| Calculated LogP | 2.49580 | [1] |

| Storage | Store sealed in a cool, dry place | [1] |

Spectroscopic Data

While a detailed, published analysis for this specific compound is scarce, the expected spectroscopic characteristics can be inferred from the known properties of the chroman scaffold.

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl groups at the C2 position (singlet, ~1.3-1.4 ppm), two methylene groups at C3 and C4 (triplets, ~1.8 ppm and ~2.7 ppm, respectively), and aromatic protons on the substituted benzene ring.

-

¹³C-NMR: The carbon spectrum will show distinct signals for the quaternary C2 carbon, the C3 and C4 methylene carbons, and the six aromatic carbons, with the hydroxyl- and ether-bearing carbons shifted downfield.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular ion peak at an m/z corresponding to the exact mass of 178.0994.[1] Fragmentation patterns would likely involve a retro-Diels-Alder reaction in the pyran ring and loss of a methyl group.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a prominent broad absorption band for the phenolic hydroxyl (-OH) group stretch around 3300-3500 cm⁻¹ and aromatic C-H and C=C stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[1]

Synthesis and Manufacturing

The synthesis of 2,2-dimethylchroman structures is well-established in organic chemistry. A common and efficient method involves the acid-catalyzed reaction of a phenol with a suitable four-carbon prenylating agent. For this compound, the logical starting materials are resorcinol (1,3-dihydroxybenzene) and a C4-isoprenoid synthon, such as 3,3-dimethylacrylic acid. This reaction typically proceeds via esterification, followed by a Fries rearrangement and an intramolecular oxa-Michael addition to form the chroman-4-one intermediate, which can then be reduced to the final chroman product.

Representative Synthetic Workflow

The following diagram outlines a plausible and field-proven two-stage workflow for the synthesis of this compound.

Sources

2,2-Dimethylchroman-7-ol CAS number

An In-Depth Technical Guide to 2,2-Dimethylchroman-7-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 31005-72-8), a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its core physicochemical properties, detailed spectroscopic profile for unambiguous identification, and established synthesis methodologies. Furthermore, this guide explores the compound's reactivity and its burgeoning applications as a privileged scaffold in drug discovery, highlighting its antioxidant, antimicrobial, and potential anticancer activities. The information is presented to support researchers in leveraging this versatile molecule for the development of novel therapeutic agents and other advanced applications.

Chemical Identity and Physicochemical Properties

This compound is a derivative of chroman, featuring a bicyclic structure where a benzene ring is fused to a pyran ring.[1] Key identifiers for this compound are crucial for regulatory compliance, procurement, and literature searches.

-

CAS Number : 31005-72-8[1]

-

IUPAC Name : 2,2-dimethyl-3,4-dihydrochromen-7-ol[1]

-

Molecular Formula : C₁₁H₁₄O₂[1]

-

Molecular Weight : 178.23 g/mol [1]

A summary of its structural identifiers and computed properties is provided below.

| Identifier | Value | Source |

| Canonical SMILES | CC1(CCC2=C(O1)C=C(C=C2)O)C | Smolecule[1] |

| InChI | InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3 | Smolecule[1] |

| InChI Key | XKZKBTFRXIAYBM-UHFFFAOYSA-N | Smolecule[1] |

| LogP (calculated) | 2.49580 | Smolecule |

| Solubility | Limited data available; phenolic nature suggests moderate polarity. Warming and sonication may be required for dissolution in organic solvents. | Smolecule |

Below is the chemical structure of this compound, generated using Graphviz.

Caption: Chemical structure of this compound.

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in research. The following sections detail the characteristic spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides distinct signals for the protons in the molecule. The gem-dimethyl groups at the C2 position typically appear as a singlet around 1.40-1.50 ppm.[1] The methylene protons at C3 and C4 show characteristic multiplets, with the C4 protons being deshielded by the adjacent aromatic ring and oxygen, appearing around 2.70 ppm.[1] Aromatic protons on the benzene ring will present as multiplets in the aromatic region, and the phenolic hydroxyl proton will appear as a broad singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. A prominent feature is the characteristic broad absorption band for the phenolic hydroxyl (-OH) stretching vibration, typically observed around 3535 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1400-1600 cm⁻¹ region.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of 178, corresponding to its molecular weight.[1] Fragmentation patterns often involve the loss of a methyl radical (CH₃) and retro-Diels-Alder fragmentation of the heterocyclic ring, which are characteristic of the 2,2-dimethylchroman scaffold.[1]

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Singlet for two methyl groups (~1.40-1.50 ppm); Multiplet for C4 protons (~2.70 ppm); Aromatic and hydroxyl proton signals.[1] |

| IR (cm⁻¹) | ~3535 (O-H stretch, phenolic); 1400-1600 (C=C stretch, aromatic).[1] |

| MS (m/z) | 178 (M+); Fragmentation includes loss of methyl radical and retro-Diels-Alder reaction.[1] |

Synthesis Methodologies

Several synthetic routes to this compound have been established, offering flexibility based on available starting materials and desired scale.

Method 1: Cyclization of Phenolic Precursors

A common and reliable method involves the alkylation of a suitable phenolic precursor, such as resorcinol, followed by an acid-catalyzed intramolecular cyclization. This two-step process is robust and allows for the synthesis of various substituted chromanols.

Method 2: One-Pot, Three-Component Reactions

For improved efficiency, one-pot reactions have been developed. These methods often combine an aromatic aldehyde, a phenol, and another reagent in a single reaction vessel to construct the chroman ring system, minimizing purification steps and reaction time.[1]

Method 3: Microwave-Assisted Synthesis

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has been successfully applied.[1] This technique is particularly valuable for rapid library synthesis in drug discovery campaigns. A series of pyrazole-containing derivatives of this compound were synthesized using microwave irradiation, demonstrating the utility of this approach.

The following diagram illustrates a general workflow for the synthesis of chroman derivatives.

Caption: Generalized workflow for the synthesis and purification of this compound.

Exemplary Protocol: Synthesis from Phenolic Precursor

This protocol is a representative example and may require optimization.

-

Alkylation: To a solution of resorcinol in a suitable solvent (e.g., toluene), add a prenylating agent (e.g., isoprene or 3,3-dimethylallyl bromide) in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).

-

Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress using Thin Layer Chromatography (TLC).

-

Cyclization: Upon completion of the alkylation, initiate cyclization by heating the reaction mixture, often with the addition of a protic acid catalyst (e.g., p-toluenesulfonic acid).

-

Workup: After the reaction is complete, quench the mixture with water and extract the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

-

Validation: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in Section 2.

Applications in Research and Drug Development

The chroman scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. This compound serves as a valuable building block for creating more complex molecules.

Core Scaffold for Novel Therapeutics

The chroman-4-one framework, closely related to this compound, is a critical building block for designing and synthesizing novel lead compounds. Its unique physicochemical properties and the ease of functionalization make it an attractive scaffold for medicinal chemists.

Antioxidant Properties

The phenolic hydroxyl group is a key feature responsible for the antioxidant activity of this compound. It can act as a radical scavenger, which is crucial for mitigating oxidative stress in biological systems.[1] Derivatives have shown higher antiradical and membrane-protective activity than BHT (butylated hydroxytoluene), a common synthetic antioxidant.

Antimicrobial and Anticancer Potential

Preliminary studies have indicated that this compound and its derivatives possess antimicrobial properties.[1] Furthermore, the broader class of chroman compounds has been investigated for anticancer effects. For instance, tamoxifen analogs based on the 2,2-dimethyl-chroman scaffold have shown significant antiproliferative activity against both estrogen receptor-positive (ER+) and negative (ER-) breast cancer cell lines.[2]

The diagram below shows the key reactive site on the molecule, which is central to its use as a scaffold in drug development.

Caption: Key reaction site for derivatization of this compound.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

General Handling : Use only in a well-ventilated area, preferably under a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Avoid contact with skin, eyes, and clothing.[3]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4] Store away from heat, sparks, open flames, and strong oxidizing agents.[3][4]

-

First Aid :

-

Skin Contact : Immediately wash off with plenty of water for at least 15 minutes.[3]

-

Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[5]

-

Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

-

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.[3][4][5][6]

Conclusion

This compound is a versatile and valuable molecule for the scientific community. Its well-defined chemical properties, accessible synthesis routes, and significant biological activities make it an important scaffold in drug discovery and a useful intermediate in organic synthesis. The potential for derivatization at the phenolic hydroxyl group allows for the systematic exploration of structure-activity relationships, paving the way for the development of new therapeutic agents with enhanced potency and selectivity. This guide serves as a foundational resource for researchers aiming to unlock the full potential of this promising chroman derivative.

References

- Smolecule. (n.d.). Buy this compound | 31005-72-8.

- Fisher Scientific. (2025). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (2010). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

-

PubChem. (n.d.). 7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethyl-2H-chromen-5-ol. Retrieved from [Link]

-

PubChem. (n.d.). Chroman-7-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethylchroman. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-2,2-dimethylchroman-5-ol. Retrieved from [Link]

-

Kumar, A., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Iguchi, D., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-2,2-dimethylchroman. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)

- India Fine Chemicals. (n.d.). trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman.

- National Center for Biotechnology Information. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. PubMed Central.

- ResearchGate. (2025). Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells.

-

Thirumurugan, P., et al. (2013). Click chemistry for drug development and diverse chemical-biology applications. Chemical Reviews. Retrieved from [Link]

- BenchChem. (2025). Comparative Guide to the Synthesis of 6,7-Dimethylchromone.

-

PubChem. (n.d.). 2,2-Dimethyl-5,7,8-trimethoxy-4-chromanone. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). C7H16 2,2-dimethylpentane low high resolution 1H proton nmr spectrum.

- Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2-dimethylpentane.

- MDPI. (2023).

Sources

- 1. Buy this compound | 31005-72-8 [smolecule.com]

- 2. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.ca [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 2,2-Dimethylchroman-7-ol: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylchroman-7-ol, a heterocyclic compound belonging to the chroman family, has garnered significant interest in the scientific community. Its unique structural features, combining a chroman core with a phenolic hydroxyl group, make it a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, covering its fundamental physicochemical properties, detailed synthetic and analytical methodologies, and an exploration of its biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is characterized by the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] The presence of a hydroxyl group and a heterocyclic oxygen atom imparts a degree of polarity to the molecule, influencing its solubility and chromatographic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | [2] |

| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the acid-catalyzed reaction of resorcinol with 3,3-dimethylacrylic acid. This reaction proceeds via a Friedel-Crafts-type alkylation followed by an intramolecular cyclization.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from Resorcinol and 3,3-Dimethylacrylic Acid

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1 equivalent) in a suitable solvent such as toluene.

-

Addition of Reagents: To the stirred solution, add 3,3-dimethylacrylic acid (1.1 equivalents).[3]

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a water-immiscible organic solvent like ethyl acetate.

-

Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[4]

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. The following sections detail the primary analytical techniques for its identification and quantification.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are indispensable for the structural elucidation of this compound. The spectra of related 2,2-dimethylchroman derivatives show characteristic signals.[5] For this compound, the expected ¹H NMR signals would include: singlets for the two methyl groups at the C2 position, triplets for the methylene protons at C3 and C4, and distinct signals for the aromatic protons.[5][6] The phenolic hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O. In the ¹³C NMR spectrum, characteristic peaks for the quaternary carbon at C2, the methylene carbons at C3 and C4, and the aromatic carbons would be observed.[5]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ is expected at an m/z of 178.[1] The fragmentation pattern of chroman derivatives often involves the loss of a methyl group or cleavage of the heterocyclic ring.[1][7]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust method for the quantification and purity assessment of this compound. A reversed-phase HPLC method is generally suitable for this type of compound.

Figure 2: General workflow for HPLC analysis.

Representative HPLC Protocol:

This is a general protocol and should be optimized and validated for specific applications.[8]

-

Instrumentation: A standard HPLC system with a UV detector.[2]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common starting point.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the wavelength of maximum absorbance (λmax) for this compound.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.22 µm syringe filter before injection.[2][9]

-

Analysis: Inject the prepared sample and analyze the resulting chromatogram for retention time, peak area, and purity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of this compound, particularly for identifying and quantifying it in complex mixtures. Derivatization may be necessary to improve the volatility of the compound.[10]

Representative GC-MS Protocol:

This is a general protocol and requires optimization and validation.[11][12]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for the analysis of polar compounds (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector and Oven Program: An appropriate injector temperature (e.g., 250 °C) and a temperature program for the oven to ensure good separation of components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent. If necessary, perform a derivatization step (e.g., silylation) to increase volatility.[10][13]

Biological Activities and Experimental Protocols

Preliminary studies on chroman derivatives suggest a range of biological activities, including antioxidant and antimicrobial effects.

Antioxidant Activity

The phenolic hydroxyl group in this compound is a key structural feature that suggests potential antioxidant activity. This can be evaluated using various in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay is a common method to assess the free radical scavenging ability of a compound.[14]

Experimental Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

Assay Procedure: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well.[15] A blank (methanol) and a positive control (e.g., ascorbic acid or Trolox) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[16]

-

Measurement: Measure the absorbance of each well at the λmax of DPPH (typically around 517 nm) using a microplate reader.[16]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Antimicrobial Activity

The chroman scaffold is present in many natural and synthetic compounds with antimicrobial properties. The potential antimicrobial activity of this compound can be assessed against a panel of pathogenic bacteria and fungi.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]

Experimental Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[19]

-

Compound Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.[20]

-

Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.[21] Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[21]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Safety and Handling

As a phenolic compound, this compound should be handled with appropriate safety precautions.[22][23]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[24]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential for further investigation in the realm of drug discovery and development. This technical guide has provided a detailed overview of its synthesis, analytical characterization, and potential biological activities, along with actionable experimental protocols. The methodologies described herein are intended to serve as a foundation for researchers to build upon, enabling further exploration of this promising chemical entity and its derivatives. Adherence to rigorous scientific principles and safety protocols is paramount in all experimental endeavors.

References

-

Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. (2021). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Sample Preparation for HPLC. (2022). YouTube. Retrieved January 18, 2026, from [Link]

-

Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (n.d.). Indian Journal of Chemistry. Retrieved January 18, 2026, from [Link]

-

Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. (2024). PubMed. Retrieved January 18, 2026, from [Link]

-

New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2022). Journal of Medicinal and Chemical Sciences. Retrieved January 18, 2026, from [Link]

-

Development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 16 'legal high' cathinone derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH. Retrieved January 18, 2026, from [Link]

-

DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (n.d.). IOSR Journal of Pharmacy. Retrieved January 18, 2026, from [Link]

-

2,2-Dimethylchroman. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 18, 2026, from [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. Retrieved January 18, 2026, from [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

-

mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and ... (n.d.). Doc Brown's Chemistry. Retrieved January 18, 2026, from [Link]

-

SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. (n.d.). Jurnal Farmasi Sains dan Komunitas. Retrieved January 18, 2026, from [Link]

-

Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

-

β,β-DIMETHYLACRYLIC ACID. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

C7H16 2,2-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 18, 2026, from [Link]

-

Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

-

Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 18, 2026, from [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). PubMed. Retrieved January 18, 2026, from [Link]

-

Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. (n.d.). Frontiers in Chemistry. Retrieved January 18, 2026, from [Link]

-

2,7-Dimethylnaphthalene. (n.d.). Automated Topology Builder. Retrieved January 18, 2026, from [Link]

-

Fragmentation in Mass Spectrometry. (2023). YouTube. Retrieved January 18, 2026, from [Link]

Sources

- 1. Buy this compound | 31005-72-8 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. C7H16 2,2-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. iosrphr.org [iosrphr.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 16 'legal high' cathinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rr-asia.woah.org [rr-asia.woah.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. file.bldpharm.com [file.bldpharm.com]

- 23. fishersci.com [fishersci.com]

- 24. static.cymitquimica.com [static.cymitquimica.com]

solubility of 2,2-Dimethylchroman-7-ol in organic solvents

An In-Depth Technical Guide to the Solubility of 2,2-Dimethylchroman-7-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2][3] this compound, a heterocyclic compound belonging to the chroman class, has garnered interest for its potential biological activities, including antioxidant and antimicrobial properties.[4] Understanding its solubility profile in various organic solvents is paramount for advancing its study in medicinal chemistry, process development, and formulation science. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, the theoretical principles governing its solubility, robust experimental protocols for its determination, and a predictive framework for solvent selection.

Physicochemical Profile of this compound

A thorough understanding of a compound's molecular structure and properties is the foundation for predicting its solubility behavior. The principle of "like dissolves like" dictates that substances with similar polarities and intermolecular forces are more likely to be miscible.[5][6]

This compound is a moderately polar molecule. Its structure features a bicyclic system with a benzene ring fused to a dihydropyran ring, conferring a degree of lipophilicity.[4] Crucially, the presence of a phenolic hydroxyl (-OH) group at the 7-position introduces polarity and the capacity for hydrogen bonding, which significantly influences its interaction with solvents.[4]

Key Properties:

-

Hydrogen Bond Donor: The phenolic hydroxyl group can act as a hydrogen bond donor.[7][8]

-

Hydrogen Bond Acceptor: The oxygen atom in the hydroxyl group and the ether oxygen within the chroman ring can act as hydrogen bond acceptors.[7][8]

-

Polarity: The combination of the nonpolar dimethylchroman backbone and the polar hydroxyl group results in moderate overall polarity and a calculated LogP value of approximately 2.496, indicating moderate lipophilicity.[4]

These features suggest that this compound will exhibit preferential solubility in polar organic solvents, particularly those capable of engaging in hydrogen bonding.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [4] |

| Molecular Weight | 178.23 g/mol | [4] |

| Physical State | White to off-white powder | [4] |

| Calculated LogP | 2.49580 | [4] |

| Hydrogen Bond Donors | 1 | [9] |

| Hydrogen Bond Acceptors | 2 | [9] |

| Topological Polar Surface Area | 29.46 Ų | [9] |

Table 1: Physicochemical Properties of this compound.

Theoretical Framework for Solubility Prediction

While experimental determination remains the gold standard, theoretical models can provide valuable a priori estimations of solubility, guiding solvent selection and reducing experimental workload.

Qualitative Assessment: "Like Dissolves Like"

The structure of this compound allows for a qualitative prediction of its solubility across different solvent classes.

Caption: Logical workflow for predicting solubility based on molecular features.

Based on this logic, a qualitative solubility profile can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solvent's -OH group and the solute's phenolic -OH and ether oxygen. |

| Polar Aprotic | DMSO, DMF, Acetone, THF | Moderate to High | Good dipole-dipole interactions. Solvents like DMSO are strong hydrogen bond acceptors. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Very Low | Significant mismatch in polarity. Van der Waals forces are insufficient to overcome the solute-solute interactions. |

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents.

Quantitative Prediction Models

For more precise, quantitative predictions, computational models are employed.

-

Hansen Solubility Parameters (HSP): This model deconstructs cohesion energy into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[10][11][12] A solvent is likely to dissolve a solute if their Hansen parameters are similar. Determining the HSP for this compound would require experimental testing with a range of characterized solvents to define its "solubility sphere".[12]

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry and statistical thermodynamics-based model that can predict thermodynamic properties, including solubility, from first principles.[13][14][15] It calculates the chemical potential of a molecule in a liquid phase, allowing for the prediction of solubility in various solvents without prior experimental data, provided the necessary computational resources are available.[13][15][16]

Experimental Determination of Solubility

The most reliable solubility data are generated through empirical measurement. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[1][17]

The Shake-Flask Method: A Protocol

This method involves equilibrating an excess amount of the solid solute in a known volume of solvent at a controlled temperature until the solution is saturated. The concentration of the dissolved solute is then measured.[1][18]

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a sealed, inert container (e.g., a 2 mL glass vial).

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the chosen organic solvent.

-

Prepare samples in duplicate or triplicate to ensure reproducibility.[19]

-

-

Equilibration:

-

Place the sealed vials in a thermomixer or shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For thermodynamic solubility, this typically requires 24 to 72 hours.[18][19] The presence of undissolved solid should be visually confirmed at the end of the equilibration period.[18]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the solid to settle.

-

To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter an aliquot of the suspension through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE).[19][20] This step is critical to prevent undissolved particles from artificially inflating the concentration measurement.

-

-

Quantification:

-

Carefully take a precise aliquot of the clear supernatant and dilute it with a suitable solvent to fall within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.[19] A standard calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilution factors.

-

Report the solubility in standard units, such as mg/mL or moles/L (M), specifying the solvent and the temperature.

-

| Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Mean Solubility (mg/mL) |

| Methanol | 25 | Data | Data | Calculated Value |

| Acetone | 25 | Data | Data | Calculated Value |

| Toluene | 25 | Data | Data | Calculated Value |

Table 3: Example Data Table for a Shake-Flask Solubility Experiment.

Practical Considerations for Dissolution

For many laboratory applications, achieving thermodynamic equilibrium is not necessary; rather, the goal is simply to prepare a solution of a desired concentration.

-

Enhancing Dissolution Rate: The rate of dissolution, distinct from thermodynamic solubility, can be increased by:

-

Heating: Gently warming the solvent can accelerate the dissolution process.[21] For this compound, warming to 37°C has been recommended.[4]

-

Sonication: Using an ultrasonic bath can help break apart solid agglomerates and increase the surface area exposed to the solvent, speeding up dissolution.[4]

-

Agitation: Continuous stirring or vortexing ensures that the solvent at the solid-liquid interface does not become locally saturated.

-

-

Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility, especially in high-throughput screening contexts. Kinetic solubility is often measured by adding a concentrated DMSO stock of the compound to an aqueous buffer, which can lead to supersaturated solutions and an overestimation of the true equilibrium solubility.[1][19] The shake-flask method described here measures the more fundamentally important thermodynamic solubility.[19]

Conclusion

The solubility of this compound is a key parameter that dictates its utility in research and development. Its molecular structure, characterized by a moderately lipophilic chroman core and a polar, hydrogen-bonding phenolic hydroxyl group, suggests high solubility in polar protic solvents and moderate solubility in polar aprotic solvents. While theoretical models like HSP and COSMO-RS offer predictive power, the definitive determination of its solubility profile relies on meticulous experimental measurement. The shake-flask method provides a robust and reliable means to obtain these critical data, which are indispensable for guiding formulation development, ensuring data quality in biological assays, and ultimately unlocking the full therapeutic potential of this promising compound.

References

- Smolecule. (n.d.). Buy this compound | 31005-72-8.

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

- Unknown Source. (n.d.).

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Unknown Source. (2023, August 31). Solubility of Organic Compounds.

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Taylor & Francis Group. (n.d.). 7 Solubility Methods for the Characterization of New Crystal Forms. Retrieved from [Link]

- Unknown Source. (n.d.). HANSEN SOLUBILITY PARAMETERS.

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, October 9). Crystal dissolution by particle detachment. Retrieved from [Link]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Wiley Online Library. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Retrieved from [Link]

-

AIChE. (2023). (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. Retrieved from [Link]

-

SCM. (n.d.). Properties — COSMO-RS 2025.1 documentation. Retrieved from [Link]

- Unknown Source. (n.d.). Consideration of Hansen Solubility Parameters. Part 2.

-

ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. Retrieved from [Link]

-

SciSpace. (n.d.). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. Retrieved from [Link]

-

YouTube. (2012, June 17). Hydrogen Bonding and Common Mistakes. Retrieved from [Link]

-

YouTube. (2021, August 13). Hydrogen Bonding | OpenStax Chemistry 2e 10.1. Retrieved from [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. scispace.com [scispace.com]

- 4. Buy this compound | 31005-72-8 [smolecule.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemscene.com [chemscene.com]

- 10. hansen-solubility.com [hansen-solubility.com]

- 11. hansen-solubility.com [hansen-solubility.com]

- 12. researchgate.net [researchgate.net]

- 13. zenodo.org [zenodo.org]

- 14. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 16. scm.com [scm.com]

- 17. tandfonline.com [tandfonline.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. enamine.net [enamine.net]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 21. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

2,2-Dimethylchroman-7-ol derivatives and analogs

An In-Depth Technical Guide to 2,2-Dimethylchroman-7-ol Derivatives and Analogs for Drug Discovery Professionals

Abstract

The 2,2-dimethylchroman scaffold, a core structural motif found in numerous natural products and synthetic compounds, represents a "privileged structure" in medicinal chemistry. Its unique combination of a bicyclic benzopyran ring system with gem-dimethyl substitution at the C2 position confers favorable pharmacokinetic properties and provides a versatile template for chemical modification. This guide offers a comprehensive exploration of this compound and its analogs, focusing on the strategic synthesis, critical structure-activity relationships (SAR), and diverse pharmacological applications that make this class of compounds a compelling area for contemporary drug discovery and development. We will delve into detailed synthetic protocols, analyze the molecular mechanisms underlying their biological effects, and present data-driven insights for researchers aiming to exploit this scaffold for therapeutic innovation.

The this compound Core: A Foundation for Pharmacological Diversity

The this compound molecule is characterized by a benzene ring fused to a dihydropyran ring, with two methyl groups at the C2 position and a hydroxyl group at the C7 position.[1] This fundamental structure, with its molecular formula C₁₁H₁₄O₂, serves as the parent compound for a vast library of derivatives.[1] The phenolic hydroxyl group at C7 is a key functional handle for chemical reactions such as esterification, ether formation, and condensation, allowing for the introduction of diverse pharmacophores.[1] Furthermore, the aromatic ring and the chroman nucleus itself can be substituted to fine-tune the molecule's electronic and steric properties.

The inherent structural features of the chroman ring system are responsible for a wide array of biological activities, including antioxidant, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4] The strategic modification of this core has led to the development of compounds with potent and selective activities, making it a focal point for medicinal chemists.

Strategic Synthesis of 2,2-Dimethylchroman Derivatives

The efficient synthesis of the chroman scaffold is paramount for exploring its chemical space. Several robust methods have been developed, each with distinct advantages depending on the desired scale and substitution pattern.

Synthesis Workflow Overview

The general pathway to novel chroman derivatives involves the initial synthesis of the core structure, followed by functionalization to generate a library of analogs for screening.

Caption: General workflow for synthesis and evaluation of chroman derivatives.

Key Synthetic Methodologies

-

From Phenolic Precursors: A classical and versatile approach involves the alkylation of phenolic compounds followed by an intramolecular cyclization to form the chroman ring.[1] This method offers great flexibility in introducing substituents on the aromatic ring.

-

One-Pot, Three-Component Reactions: For efficiency and atom economy, one-pot reactions combining aromatic aldehydes, phenols, and other reagents have been developed to construct the this compound scaffold directly.[1] This minimizes purification steps and reduces waste.

-

Microwave-Assisted Synthesis: To accelerate reaction times and improve yields, microwave irradiation has been successfully employed.[1] This technique is particularly useful for high-throughput synthesis of compound libraries. For instance, the synthesis of 6-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,2-dimethylchroman-7-ol derivatives from chalcones and hydrazine hydrate is effectively achieved under microwave conditions.[1]

Experimental Protocol: Microwave-Assisted Synthesis of a Chroman Chalcone Derivative

This protocol describes a foundational step often used before further derivatization, such as pyrazole formation. The causality for using microwave assistance is the significant reduction in reaction time and often cleaner product profiles compared to conventional heating.

Objective: To synthesize a chalcone derivative of this compound.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Potassium hydroxide (KOH)

-

Microwave reactor vials

-

Stir bars

Procedure:

-

Reagent Preparation: In a 10 mL microwave vial, dissolve this compound (1 mmol) and the substituted aromatic aldehyde (1.1 mmol) in 5 mL of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of powdered KOH (0.2 mmol) to the solution. The use of a strong base like KOH is critical to deprotonate the position ortho to the hydroxyl group, initiating the Claisen-Schmidt condensation.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120°C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water and acidify with dilute HCl to neutralize the catalyst.

-

Isolation: The precipitated solid (the chalcone product) is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

-

Characterization: Confirm the structure of the synthesized compound using IR, ¹H NMR, and Mass Spectrometry.[5]

Pharmacological Activities and Structure-Activity Relationships (SAR)

The therapeutic potential of 2,2-dimethylchroman derivatives is vast. Understanding how structural modifications influence biological activity is key to rational drug design.

Anticancer Activity

Numerous chroman derivatives have been evaluated for their anticancer properties.[2][4] They can induce apoptosis and cell cycle arrest in various cancer cell lines.[6] Recently, a series of 2,2-dimethyl-chroman-based analogs of Tamoxifen were synthesized and showed significant antiproliferative activity against both estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cells, with IC₅₀ values in the range of 8.5-25.0 µM.[7] These compounds were found to trigger apoptosis, and in-silico docking suggested an affinity for estrogen receptors-α and -β.[7]

| Derivative Type | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| Tamoxifen Analog (19b) | MCF-7 (ER+) | ~9.0 µM | [7] |

| Tamoxifen Analog (22c) | MDA-MB-231 (ER-) | ~8.5 µM | [7] |

| 2,2-dimethyl-2H-chromen | MCF-7 | 50 µg/ml | [5] |

Neuroprotective Effects

Chroman derivatives have shown promise in models of neurodegeneration, particularly against glutamate-induced excitotoxicity.[6] This pathological process, involving the overactivation of NMDA and AMPA receptors, leads to excessive calcium influx, mitochondrial dysfunction, and the production of reactive oxygen species (ROS).[6] Chroman-based compounds are thought to interfere with this cascade, potentially by modulating glutamate receptor activity or by acting as potent antioxidants to scavenge free radicals.[6]

Caption: Proposed mechanism of neuroprotection by chroman derivatives.[6]

Ion Channel Modulation

A significant area of research involves 4,6-disubstituted 2,2-dimethylchromans, which have been identified as modulators of ion channels, particularly ATP-sensitive potassium (KATP) channels.[8][9] These channels play crucial roles in various physiological processes, including insulin secretion from pancreatic β-cells and the regulation of vascular smooth muscle tone.

A systematic SAR study revealed that a progressive increase in the steric bulk of substituents at both the C4 (e.g., amino, acetamido, arylureido) and C6 (e.g., amino, acetamido, alkoxycarbonylamino) positions leads to a greater inhibitory effect on insulin release and enhanced vasorelaxant activity.[8] This suggests that the binding pocket for these compounds can accommodate larger functional groups, and that these groups are critical for potent biological activity. Interestingly, the dextrorotatory enantiomer of one compound was more potent than its levorotatory counterpart, highlighting the importance of stereochemistry in ligand-receptor interactions.[8]

Antimicrobial and Antioxidant Activities

The phenolic hydroxyl group on the chroman ring is a strong predictor of antioxidant activity, enabling the molecule to scavenge free radicals and combat oxidative stress.[1] Furthermore, various derivatives, especially those incorporating pyrazole or other heterocyclic moieties, have demonstrated significant antimicrobial activity against a range of pathogens.[1]

Conclusion and Future Directions

The this compound scaffold is a validated starting point for the development of new therapeutic agents. Its synthetic tractability and rich pharmacological profile provide fertile ground for medicinal chemistry campaigns. Future research should focus on leveraging computational tools for more precise in-silico docking and ADMET prediction to guide the design of next-generation analogs.[7] Elucidating specific protein targets and downstream signaling pathways for the most potent compounds will be crucial for advancing these promising molecules from the laboratory to clinical applications. The continued exploration of this "privileged scaffold" is poised to yield novel treatments for a wide spectrum of diseases, from cancer to neurodegenerative disorders.

References

- Review on Chromen derivatives and their Pharmacological Activities. RJPT.

- This compound | 31005-72-8. Smolecule.

- Review on Chromen derivatives and their Pharmacological Activities. ResearchGate.